Home > Products > Screening Compounds P124102 > A-317491 sodium salt hydrate
A-317491 sodium salt hydrate -

A-317491 sodium salt hydrate

Catalog Number: EVT-256436
CAS Number:
Molecular Formula: C33H29NNaO9+
Molecular Weight: 606.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-317491 is a non-nucleotide P2X3 and P2X2/3 receptor antagonist, which inhibits calcium flux mediated by the receptors.  It is known that P2X3 and P2X2/3 receptors stimulate the pronociceptive effects of ATP upon activation. Studies indicate that the P2X3 receptor is implicated in both neuropathic and inflammatory pain. P2X3 receptor is a promising target for therapeutic intervention in cancer patients for pain management.
Overview

A-317491 sodium salt hydrate is a synthetic compound known for its biological activity as an antagonist of the P2X3 and P2X2/3 receptors. These receptors are part of the purinergic signaling system, which plays a crucial role in various physiological processes, including pain perception and inflammation. The compound is classified as a selective, high-affinity non-nucleotide antagonist, making it significant in pharmacological research and potential therapeutic applications.

Source

The compound was first synthesized by researchers exploring purinergic receptor antagonists. It is commercially available from various suppliers, including Sigma-Aldrich, Alomone Labs, and Tocris Bioscience, where it is provided with high purity (≥98% HPLC) and detailed Certificates of Analysis .

Classification

A-317491 sodium salt hydrate falls under the category of small molecule pharmaceuticals. It is specifically classified as a P2X receptor antagonist, targeting the P2X3 and P2X2/3 subtypes. Its chemical structure contributes to its selectivity and potency against these receptors.

Synthesis Analysis

Methods

The synthesis of A-317491 sodium salt hydrate involves multiple steps typical of organic synthesis. While specific proprietary methods may vary among manufacturers, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available organic precursors that undergo several transformations.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and functional group modifications to build the core structure of the compound.
  3. Purification: Following synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Technical Details

The molecular weight of A-317491 sodium salt hydrate is approximately 565.57 g/mol when considering its free acid form . The synthesis process is designed to ensure high yield and purity, which are critical for biological testing.

Molecular Structure Analysis

Structure

A-317491 sodium salt hydrate has a complex molecular structure characterized by specific functional groups that confer its biological activity. The exact structural formula can be represented as follows:

C23H28N4O3SNaH2O\text{C}_{23}\text{H}_{28}\text{N}_4\text{O}_3\text{S}\cdot \text{Na}\cdot \text{H}_2\text{O}

This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, sodium, and water molecules in its hydrated form.

Data

The compound's structure allows it to interact selectively with P2X receptors, influencing their activity through competitive inhibition. The binding affinity of A-317491 for these receptors is quantified by inhibition constant (K_i) values ranging from 9 nM to 92 nM across different receptor subtypes .

Chemical Reactions Analysis

Reactions

A-317491 sodium salt hydrate primarily functions through competitive antagonism at P2X3 and P2X2/3 receptors. Upon administration:

  1. Binding: The compound binds to the receptor sites without activating them.
  2. Inhibition: This binding prevents adenosine triphosphate (ATP) from eliciting its physiological effects on pain signaling pathways.

Technical Details

The specificity of A-317491 allows it to inhibit receptor-mediated responses effectively, which is crucial for developing analgesic therapies targeting neuropathic pain conditions.

Mechanism of Action

Process

The mechanism of action for A-317491 sodium salt hydrate involves:

  1. Receptor Interaction: By binding to the P2X3 and P2X2/3 receptors, A-317491 alters the conformational state of these proteins.
  2. Signal Transduction Blockade: This alteration prevents ATP from activating downstream signaling pathways associated with pain transmission.

Data

Research indicates that A-317491's antagonistic action can significantly reduce hyperalgesia in experimental models, highlighting its potential utility in pain management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents due to its ionic nature.

Chemical Properties

  • Stability: A-317491 sodium salt hydrate exhibits stability under standard laboratory conditions but should be stored away from light and moisture.
  • pH: The pH of aqueous solutions can vary depending on concentration but generally remains neutral.

Relevant analyses often include spectroscopic methods (e.g., NMR and mass spectrometry) to confirm structural integrity and purity.

Applications

A-317491 sodium salt hydrate has several scientific applications:

  1. Pharmacological Research: Used extensively in studies investigating purinergic signaling pathways.
  2. Pain Management Studies: Investigated as a potential treatment for chronic pain conditions due to its ability to block pain signaling pathways.
  3. Neuroscience Research: Employed in studies exploring neuronal excitability and related disorders.
Introduction to P2X Receptor Pharmacology

Role of P2X3 and P2X2/3 Receptors in Nociceptive Signaling

P2X3 receptors localize almost exclusively to peripheral terminals and central projections of small-diameter sensory neurons in dorsal root ganglia (DRG). Their activation by ATP elicits rapid membrane depolarization and calcium influx, triggering action potentials interpreted as pain. Heteromeric P2X2/3 receptors exhibit distinct biophysical properties compared to homomeric P2X3, including slower desensitization kinetics and altered ATP sensitivity, enabling sustained nociceptive signaling [5] [10].

Table 1: Key Nociceptive P2X Receptor Subtypes

Receptor TypeLocalizationATP SensitivityFunctional Role in Pain
P2X3 (homomeric)Peripheral sensory neuronsHigh (EC₅₀ ~1 μM)Acute nociception, mechanosensation
P2X2/3 (heteromeric)Spinal cord terminals, DRGModerate (EC₅₀ ~10 μM)Sustained pain signaling, chronic hypersensitivity
P2X7Immune cells, gliaLow (EC₅₀ >100 μM)Neuroinflammation, cytokine release

Pathological pain states upregulate P2X3/P2X2/3 expression. In neuropathic pain models, nerve injury increases P2X3 receptor density in DRG neurons and spinal dorsal horn, correlating with behavioral hypersensitivity [6]. Similarly, inflammatory mediators (e.g., NGF, prostaglandins) potentiate ATP-evoked P2X3 currents, amplifying nociceptive signals [5] [10].

Historical Development of Non-Nucleotide P2X3 Antagonists

Early P2X3 antagonists were nucleotide analogs (e.g., TNP-ATP) with limitations:

  • Poor metabolic stability due to phosphatase susceptibility
  • Lack of subtype selectivity (e.g., activity at P2X1, P2X7)
  • Inadequate pharmacokinetics for systemic administration [2] [9]

A-317491 emerged as the first high-affinity non-nucleotide antagonist with selectivity for P2X3-containing channels. Key milestones include:

  • Identification through high-throughput screening of chemical libraries for blockers of ATP-evoked calcium flux in P2X3-expressing cells [2].
  • Structural optimization yielding the chiral S-enantiomer (A-317491) with 100-fold greater potency than its R-counterpart (A-317344) [2] [9].
  • Validation of selectivity against 120+ targets (IC₅₀ >5–10 μM), including other P2X subtypes, neurotransmitter receptors, ion channels, and enzymes [1] [2].

Table 2: In Vitro Pharmacological Profile of A-317491

TargetSpeciesKᵢ or IC₅₀ (nM)AssayReference
P2X2/3Human9Calcium flux [1] [3]
P2X3Human22Calcium flux [1] [9]
P2X3Rat22Electrophysiology [2] [3]
P2X2/3Rat92Calcium flux [1] [2]
P2Y2Human>10,000Calcium flux [3] [9]
P2X7Human>5,000Pore formation [2]

Rationale for Targeting P2X3/P2X2/3 in Chronic Pain Pathologies

Chronic pain pathologies involve maladaptive plasticity in nociceptive pathways where P2X3-containing receptors drive hypersensitivity:

  • Neuropathic Pain: Nerve injury increases ATP release from damaged cells and surrounding glia. Persistent P2X3 activation in sensory neurons promotes central sensitization and mechanical allodynia [5] [6].
  • Inflammatory Pain: In CFA-induced inflammation, upregulated P2X3 receptors mediate thermal hyperalgesia via enhanced ATP sensitivity [2] [5].
  • Cancer Bone Pain: Tumor microenvironments release ATP during bone remodeling. P2X3 receptors are overexpressed in epidermal nerve fibers adjacent to tumors, contributing to movement-evoked pain [6].

A-317491’s efficacy in chronic—but not acute—pain models highlights the pathology-specific role of P2X3 signaling:

  • Reduces mechanical allodynia in sciatic nerve ligation models (ED₅₀ = 10 μmol/kg, s.c.) [5].
  • Attenuates thermal hyperalgesia in CFA-inflamed rats (ED₅₀ = 30 μmol/kg, s.c.) [2] [5].
  • Transiently reduces limb use deficits in murine bone cancer pain (30 μmol/kg, s.c., b.i.d.) [6].

Table 3: In Vivo Efficacy of A-317491 in Preclinical Pain Models

Pain ModelSpeciesRouteED₅₀Key EffectReference
Chronic Constriction InjuryRats.c.10–15 μmol/kg↓ Mechanical allodynia, ↓ Thermal hyperalgesia [2] [5]
CFA InflammationRats.c.30 μmol/kg↓ Thermal hyperalgesia [2]
Sciatic Nerve LigationRati.t.10 nmol↓ Mechanical allodynia [5]
Bone Cancer PainMouses.c.30 μmol/kg (b.i.d.)Transient ↑ limb use [6]
Carrageenan InflammationRati.pl.>300 nmolMinimal effect [5]
Acute Thermal NociceptionRats.c.>100 μmol/kgNo effect [2]

Mechanistically, A-317491 blocks ATP-evoked currents in DRG neurons (IC₅₀ = 15 nM) and inhibits α,β-meATP-induced nocifensive behaviors, confirming target engagement at P2X3-containing channels [2] [5]. Its stereoselectivity (S > R enantiomer) and lack of opioid receptor involvement further support a specific P2X3-mediated antinociceptive action [5] [6].

Properties

Product Name

A-317491 sodium salt hydrate

Molecular Formula

C33H29NNaO9+

Molecular Weight

606.57

SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.